2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide
Overview
Description
2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a 2,4-dimethylphenoxy group and a 3-ethynylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide typically involves the reaction of 2,4-dimethylphenol with an appropriate acylating agent to form the 2,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-ethynylaniline under suitable conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The phenoxy and ethynyl groups may participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or other reduced compounds.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide might include other acetamides with different substituents on the phenoxy or ethynyl groups. Examples could be:
- 2-(2,4-dimethylphenoxy)-N-(3-propynylphenyl)acetamide
- 2-(2,4-dimethylphenoxy)-N-(3-phenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-ethynylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-4-15-6-5-7-16(11-15)19-18(20)12-21-17-9-8-13(2)10-14(17)3/h1,5-11H,12H2,2-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYAKJFLSUGDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217221 | |
Record name | 2-(2,4-Dimethylphenoxy)-N-(3-ethynylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690984-61-3 | |
Record name | 2-(2,4-Dimethylphenoxy)-N-(3-ethynylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690984-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dimethylphenoxy)-N-(3-ethynylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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